molecular formula C17H20FN3O2 B6641608 [5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone

[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone

Cat. No. B6641608
M. Wt: 317.36 g/mol
InChI Key: CGRDDUWEYCCFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone, also known as FL-118, is a novel synthetic compound that has gained attention in the scientific community due to its potential as a cancer treatment.

Mechanism of Action

[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone works by inhibiting the activity of multiple cellular pathways involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of proteins involved in DNA repair, cell cycle regulation, and anti-apoptotic pathways. Additionally, [5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In preclinical studies, [5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone has been shown to have a higher efficacy than other commonly used chemotherapy drugs, such as gemcitabine and cisplatin.

Advantages and Limitations for Lab Experiments

One advantage of [5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone is its low toxicity in normal cells and tissues, making it a safer option for cancer treatment. However, one limitation is the lack of clinical data on its efficacy and safety in humans. Further studies are needed to determine the optimal dosage and treatment regimen for [5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone.

Future Directions

For [5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone research include clinical trials to determine its efficacy and safety in humans, as well as studies to determine its potential use in combination with other cancer treatments. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for [5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone.

Synthesis Methods

[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone is synthesized through a multi-step process involving the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. The resulting compound is then reacted with 1,3-diketone to produce the pyrazole ring. The final step involves the reaction of the pyrazole compound with 3-(1-hydroxyethyl)piperidine to form [5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone.

Scientific Research Applications

[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone has shown promising results in preclinical studies as a potential treatment for cancer. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, lung, and colon cancer cells. [5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-11(22)12-5-4-8-21(10-12)17(23)14-9-19-20-16(14)13-6-2-3-7-15(13)18/h2-3,6-7,9,11-12,22H,4-5,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRDDUWEYCCFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2=C(NN=C2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone

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